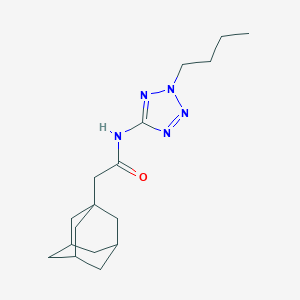![molecular formula C19H17BrN2O4S B249444 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazolyl benzamide derivative and has been synthesized using different methods. It has been found to exhibit a range of biochemical and physiological effects and has been studied extensively for its mechanism of action.
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide has been studied extensively. It has been found to inhibit tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. In addition, it has been found to inhibit angiogenesis, which is the process of new blood vessel formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using the compound is its potential toxicity to normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide. One area of research is the development of novel anticancer drugs based on the compound. Another area of research is the use of the compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to investigate the potential side effects of the compound and its toxicity to normal cells.
Synthesemethoden
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromophenyl isothiocyanate with 2,3,4-trimethoxyaniline in the presence of a base. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its anticancer properties. It has been found to exhibit potent cytotoxic activity against various cancer cell lines.
In addition, the compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found to bind selectively to beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
Molekularformel |
C19H17BrN2O4S |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C19H17BrN2O4S/c1-24-15-9-8-13(16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-12(20)7-5-11/h4-10H,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
MDXGFWLLBZDQIB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

